molecular formula C22H21N5O2S2 B2779093 1-benzyl-3-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1013749-98-8

1-benzyl-3-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2779093
CAS RN: 1013749-98-8
M. Wt: 451.56
InChI Key: SIRVXSPCCNXKKD-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O2S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Analogues of pyrazole carboxamide compounds, closely related to the specified chemical, have demonstrated significant antibacterial activity. In particular, studies have shown promising results against bacteria such as Staphylococcus aureus and Bacillus subtilis. The compounds exhibited this activity at non-cytotoxic concentrations, which indicates their potential as antibacterial agents (Palkar et al., 2017).

Synthesis of Heterocyclic Compounds

  • The specified chemical is a part of a class of compounds used as precursors for the synthesis of various heterocyclic compounds. These include imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. The synthesized compounds from such reactions have been tested for their antimicrobial activity (Elmagd et al., 2017).

Structural and Spectral Characterization

  • Researchers have synthesized and characterized novel pyrazole derivatives, including compounds structurally similar to the one . These studies have involved various spectroscopic and structural analyses such as FT-IR, NMR, MS, and X-ray crystallography. Such research contributes to understanding the chemical properties and potential applications of these compounds (Kumara et al., 2018).

Application in Drug Design

  • Derivatives of 1,3,4-thiadiazole, which includes compounds structurally related to the specified chemical, have been studied for their potential in drug design. These compounds have shown promise as inhibitors of Mycobacterium tuberculosis GyrB, an enzyme critical for the bacteria's survival. This suggests their potential application in developing new antitubercular drugs (Jeankumar et al., 2013).

Synthesis of Antitumor Agents

  • The chemical framework of 1,3,4-thiadiazole, to which the specified compound is related, has been utilized in the synthesis of new compounds with potential antitumor and antioxidant properties. This highlights the role of such compounds in the development of new therapeutic agents (Hamama et al., 2013).

Development of Carbonic Anhydrase Inhibitors

  • Novel metal complexes of derivatives structurally similar to the specified chemical have been synthesized and studied as inhibitors of human carbonic anhydrase isoenzymes. These studies are significant for understanding the potential medical applications of such compounds, particularly in treating conditions involving carbonic anhydrase (Büyükkıdan et al., 2013).

Inhibition of Nitric Oxide Synthase

  • Studies on pyrazoline and thiadiazoline heterocycles, closely related to the specified compound, have shown inhibitory activities against different isoforms of nitric oxide synthase. This suggests their potential application in conditions where modulation of nitric oxide levels is beneficial (Arias et al., 2018).

Antiviral Activity

  • Benzamide-based 5-aminopyrazoles, which are structurally related to the specified compound, have been synthesized and shown to possess significant anti-influenza A virus activities. This highlights the potential use of such compounds in antiviral therapies (Hebishy et al., 2020).

properties

IUPAC Name

1-benzyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-2-30-22-25-24-21(31-22)23-19(28)18-14-27(13-16-9-5-3-6-10-16)26-20(18)29-15-17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVXSPCCNXKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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